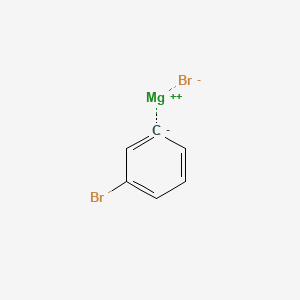

Magnesium, bromo(3-bromophenyl)-

Description

BenchChem offers high-quality Magnesium, bromo(3-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromo(3-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;bromobenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGHCVMWTQXPOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bromo(3-bromophenyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromo(3-bromophenyl)magnesium, a Grignard reagent of significant interest in organic synthesis. The document details the necessary experimental protocols, characterization data, and procedural workflows to aid researchers in the successful preparation and utilization of this versatile compound.

Introduction

Bromo(3-bromophenyl)magnesium, also known as 3-bromophenylmagnesium bromide, is an organomagnesium halide that serves as a powerful nucleophilic building block in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, makes a thorough understanding of its preparation and properties essential for chemists in both academic and industrial research. This guide outlines a reliable method for its synthesis from 1,3-dibromobenzene and provides key characterization parameters.

Synthesis of Bromo(3-bromophenyl)magnesium

The synthesis of bromo(3-bromophenyl)magnesium is achieved through the reaction of 1,3-dibromobenzene with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of stringent anhydrous and inert atmosphere techniques.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl Grignard reagents.[1][2]

Materials:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.37 g | 97.7 mmol |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 21.9 g (11.0 mL) | 93.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Iodine (for initiation) | I₂ | 253.81 | 1-2 small crystals | - |

| 1,2-Dibromoethane (for initiation) | C₂H₄Br₂ | 187.86 | A few drops | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas. The apparatus consists of a three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Briefly heat the flask under a flow of inert gas to further dry the magnesium. Allow the flask to cool to room temperature.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 1,3-dibromobenzene in 50 mL of anhydrous THF.

-

Reaction Initiation: Add a small portion (approximately 5-10 mL) of the 1,3-dibromobenzene solution to the magnesium turnings. The reaction is typically initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color and/or the gentle bubbling on the magnesium surface indicates the start of the reaction. Gentle warming with a heat gun may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion and Storage: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting grey-to-brown solution of bromo(3-bromophenyl)magnesium should be used immediately or stored under an inert atmosphere.

Expected Yield: The yield of the Grignard reagent is typically not determined by isolation but rather by titration of the resulting solution. Yields for similar aryl Grignard preparations are often in the range of 80-95%.

Synthesis Workflow

Caption: Workflow for the synthesis of bromo(3-bromophenyl)magnesium.

Characterization of Bromo(3-bromophenyl)magnesium

Due to its reactive nature, bromo(3-bromophenyl)magnesium is characterized in solution. The primary methods for characterization are titration to determine the concentration and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Titration for Concentration Determination

The concentration of the Grignard reagent solution should be determined before use in subsequent reactions. A common and reliable method is titration against a known concentration of an acid or an iodine solution.

Experimental Protocol (Iodine Titration):

-

Dry a vial containing a stir bar under vacuum.

-

Add a precisely weighed amount of iodine (e.g., 100 mg) to the vial and dissolve it in anhydrous THF.

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the bromo(3-bromophenyl)magnesium solution via syringe with stirring until the characteristic brown color of the iodine disappears.

-

The concentration of the Grignard reagent can be calculated based on the volume added and the initial moles of iodine.

Spectroscopic Characterization

Note: Specific spectral data for bromo(3-bromophenyl)magnesium is not widely available in the public domain. The following represents expected characteristic signals based on the analysis of similar aryl Grignard reagents.

¹H NMR Spectroscopy (Expected Signals in THF-d₈):

The proton NMR spectrum of bromo(3-bromophenyl)magnesium in THF-d₈ is expected to show complex multiplets in the aromatic region, shifted upfield compared to the starting material, 1,3-dibromobenzene, due to the electron-donating effect of the MgBr group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0 - 7.5 | m | Aromatic protons |

¹³C NMR Spectroscopy (Expected Signals in THF-d₈):

The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atom directly bonded to the MgBr group is expected to be significantly shielded (shifted upfield).

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-MgBr |

| ~120 - 140 | Other aromatic carbons |

Infrared (IR) Spectroscopy (in THF solution):

The IR spectrum will be dominated by the solvent (THF) peaks. Characteristic absorptions for the aryl Grignard reagent include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1570, 1470 | Aromatic C=C stretches |

| Below 1000 | C-Br and C-Mg stretches |

Characterization Workflow

Caption: Workflow for the characterization of bromo(3-bromophenyl)magnesium.

Safety and Handling

Grignard reagents are highly reactive and pose several hazards.

-

Flammability: The ethereal solvents used are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbons. Strict anhydrous conditions must be maintained.

-

Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.

-

Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride.

Conclusion

The successful synthesis and characterization of bromo(3-bromophenyl)magnesium are critical for its effective use in organic synthesis. This guide provides a detailed framework for its preparation from 1,3-dibromobenzene and outlines the necessary characterization techniques. Adherence to strict anhydrous and inert atmosphere protocols is paramount for achieving high yields and ensuring safety. The information presented herein is intended to empower researchers to confidently prepare and utilize this valuable synthetic intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromophenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromophenylmagnesium bromide, a significant Grignard reagent in organic synthesis. Given the limited availability of experimental data for this specific compound, this guide leverages information on the closely related and well-documented phenylmagnesium bromide as a comparative reference. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its characteristics, preparation, and safe handling.

Physical Properties

Experimental data on the physical properties of pure 3-bromophenylmagnesium bromide is not extensively available in the literature. The data presented below is largely computed and should be considered as such. For comparative purposes, the experimentally determined properties of phenylmagnesium bromide are also provided.

Table 1: Computed Physical Properties of 3-Bromophenylmagnesium Bromide

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂Mg | PubChem[1] |

| Molecular Weight | 260.21 g/mol | PubChem[1] |

| Exact Mass | 259.85097 Da | PubChem[1] |

| Monoisotopic Mass | 257.85302 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Experimental Physical Properties of Phenylmagnesium Bromide

| Property | Value | Source |

| Molecular Formula | C₆H₅BrMg | PubChem[2] |

| Molecular Weight | 181.31 g/mol | PubChem[2] |

| Appearance | Colorless crystals | Wikipedia[3] |

| Density | 1.14 g/cm³ | Wikipedia[3] |

| Solubility in Water | Reacts violently | Wikipedia[3] |

| Solubility in Organic Solvents | Commercially available as solutions in diethyl ether or tetrahydrofuran (THF) | Wikipedia[3] |

| Flash Point | -45 °C (-49 °F; 228 K) | Wikipedia[3] |

Chemical Properties and Reactivity

3-Bromophenylmagnesium bromide, as a Grignard reagent, is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the phenyl carbon atom nucleophilic.

Key Chemical Properties:

-

Basicity: It readily reacts with protic solvents such as water, alcohols, and amines.[4][5] This necessitates the use of anhydrous solvents during its preparation and subsequent reactions.

-

Nucleophilicity: The anionic character of the carbon atom attached to magnesium makes it a strong nucleophile. It readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, esters, and carbon dioxide.[3]

-

Stability: 3-Bromophenylmagnesium bromide is typically prepared and used in situ. Commercially, it is available as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which stabilize the reagent through coordination.[3] These solutions are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

Common Reactions:

Grignard reagents are fundamental in the formation of carbon-carbon bonds. The reactivity of 3-bromophenylmagnesium bromide is expected to be analogous to that of phenylmagnesium bromide. The order of reactivity with carbonyl compounds is generally influenced by steric hindrance around the carbonyl carbon.[7]

Experimental Protocols

Preparation of 3-Bromophenylmagnesium Bromide

The following is a general protocol for the preparation of 3-bromophenylmagnesium bromide, adapted from standard procedures for aryl Grignard reagents.[3][8] All glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials:

-

Magnesium turnings

-

1,3-Dibromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Place the magnesium turnings in the three-necked flask.

-

Assemble the apparatus, ensuring all connections are airtight. The apparatus should be flushed with an inert gas like nitrogen or argon.

-

In the dropping funnel, prepare a solution of 1,3-dibromobenzene in the anhydrous solvent.

-

Add a small portion of the 1,3-dibromobenzene solution to the magnesium turnings.

-

If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), add a small crystal of iodine. Gentle warming may also be applied to initiate the reaction.[8]

-

Once the reaction has initiated, add the remainder of the 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture may be refluxed for an additional period to ensure complete reaction.

-

The resulting solution of 3-bromophenylmagnesium bromide is then ready for use.

Caption: Workflow for the synthesis of 3-bromophenylmagnesium bromide.

Safety, Handling, and Storage

Grignard reagents are hazardous materials and must be handled with appropriate safety precautions.

-

Handling: Always handle 3-bromophenylmagnesium bromide solutions under an inert atmosphere to prevent decomposition by moisture and air.[6] Use personal protective equipment, including safety goggles, flame-retardant lab coats, and appropriate gloves.[9] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store solutions of 3-bromophenylmagnesium bromide in tightly sealed containers under an inert atmosphere.[9] It is recommended to store them in a cool, dry place away from heat and sources of ignition.[10]

-

Hazards: 3-Bromophenylmagnesium bromide solutions are typically flammable due to the solvent (diethyl ether or THF).[11] They react violently with water, releasing flammable gases.[11] These reagents are also corrosive and can cause severe skin and eye burns.[11]

Applications in Organic Synthesis and Drug Development

3-Bromophenylmagnesium bromide serves as a valuable intermediate in organic synthesis, allowing for the introduction of a 3-bromophenyl group into a molecule. This functionality is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The bromine atom can be retained for further transformations, such as cross-coupling reactions, or it can be a key feature of the final target molecule.

Caption: General reaction of 3-bromophenylmagnesium bromide with a ketone.

References

- 1. Magnesium, bromo(3-bromophenyl)- | C6H4Br2Mg | CID 11529024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsm.com [ijpsm.com]

- 6. fishersci.com [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. utsi.edu [utsi.edu]

An In-depth Technical Guide on the Formation Mechanism of bromo(3-bromophenyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of bromo(3-bromophenyl)magnesium, a crucial Grignard reagent in organic synthesis. The document delves into the intricate details of its synthesis from 1,3-dibromobenzene, addressing the challenges of selective mono-Grignard formation. This guide summarizes key quantitative data, provides detailed experimental protocols, and presents visual representations of the reaction mechanism and experimental workflow to aid researchers in the effective synthesis and application of this versatile reagent.

Introduction

Grignard reagents, organomagnesium halides, are indispensable tools in synthetic organic chemistry for the formation of carbon-carbon bonds. Bromo(3-bromophenyl)magnesium, derived from 1,3-dibromobenzene, is a bifunctional reagent that offers synthetic pathways to a wide array of substituted aromatic compounds. The selective formation of the mono-Grignard reagent is paramount to avoid the generation of undesired di-Grignard species and other byproducts. This guide explores the mechanistic nuances and practical considerations for the controlled synthesis of bromo(3-bromophenyl)magnesium.

The Core Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of magnesium metal. While the overall stoichiometry appears straightforward (R-X + Mg -> R-Mg-X), the underlying mechanism involves radical intermediates and single electron transfer (SET) processes.[1]

The generally accepted mechanism proceeds through the following key steps:

-

Single Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of 1,3-dibromobenzene. This results in the formation of a radical anion.

-

Dissociation: The radical anion is unstable and rapidly dissociates to form an aryl radical and a bromide anion.

-

Adsorption and Second Electron Transfer: The aryl radical and the bromide anion are adsorbed onto the magnesium surface. A second electron transfer from the magnesium to the aryl radical can occur, leading to the formation of a carbanion.

-

Recombination: The resulting aryl carbanion, bromide anion, and a magnesium cation (Mg²⁺) combine on the surface to form the Grignard reagent, bromo(3-bromophenyl)magnesium.

dot

Caption: General mechanism of Grignard reagent formation at the magnesium surface.

Selective Mono-Grignard Formation from 1,3-Dibromobenzene

The synthesis of bromo(3-bromophenyl)magnesium from 1,3-dibromobenzene presents the challenge of achieving high selectivity for the mono-Grignard reagent over the di-Grignard reagent (1,3-phenylenebis(magnesium bromide)). The relative reactivity of the two bromine atoms is a key factor.

Thermodynamic vs. Kinetic Control:

The selective formation of the mono-Grignard reagent can often be influenced by kinetic and thermodynamic factors.[2][3]

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of the first and second Grignard formations. The formation of the first Grignard reagent is generally faster.

-

Thermodynamic Control: At higher temperatures, the reactions may become more reversible, and the product distribution will favor the most stable species.

In the case of 1,3-dibromobenzene, the formation of the mono-Grignard reagent is generally favored under carefully controlled conditions, suggesting a kinetically controlled process. The electron-withdrawing inductive effect of the first-formed Grignard moiety (-MgBr) deactivates the second bromine atom towards further reaction with magnesium, thus favoring mono-substitution.

Quantitative Data

Precise quantitative data for the selective synthesis of bromo(3-bromophenyl)magnesium is not extensively tabulated in the literature. However, yields are influenced by several factors as summarized below.

| Parameter | Condition | Effect on Yield of Mono-Grignard | Potential Side Products | Reference |

| Temperature | Low (e.g., 0-5 °C) | Generally higher selectivity for mono-Grignard | Reduced rate of reaction | [2][3] |

| High (e.g., reflux) | Increased rate, but potentially lower selectivity | Increased di-Grignard and Wurtz coupling products | [4] | |

| Solvent | Diethyl Ether | Standard solvent, good yields | --- | [5] |

| Tetrahydrofuran (THF) | Can increase the rate of formation | May alter selectivity | [6] | |

| Magnesium Activation | Iodine, 1,2-dibromoethane | Essential for initiating the reaction | --- | [2][7] |

| Mechanical stirring | Exposes fresh magnesium surface | --- | [5] | |

| Addition Rate of Dibromide | Slow, dropwise | Favors mono-Grignard formation | Minimizes localized high concentrations | [5] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Grignard reagents, which can be adapted for the selective formation of bromo(3-bromophenyl)magnesium. It is crucial that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.[5][7]

Preparation of bromo(3-bromophenyl)magnesium in Diethyl Ether

Materials:

-

Magnesium turnings

-

1,3-dibromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Flush the apparatus with inert gas.

-

In the dropping funnel, prepare a solution of 1,3-dibromobenzene in anhydrous diethyl ether.

-

Add a small portion of the 1,3-dibromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling. Gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting greyish solution of bromo(3-bromophenyl)magnesium is ready for use.

dot

Caption: A typical experimental workflow for the synthesis of a Grignard reagent.

Potential Side Reactions

Several side reactions can occur during the formation of bromo(3-bromophenyl)magnesium, leading to a decrease in the yield of the desired product.

-

Di-Grignard Formation: The reaction of the second bromine atom with magnesium to form 1,3-phenylenebis(magnesium bromide). This is generally less favorable due to the deactivating effect of the first Grignard group.

-

Wurtz Coupling: The reaction between the initially formed Grignard reagent and unreacted 1,3-dibromobenzene can lead to the formation of bromoterphenyl derivatives.[4]

-

Homocoupling: The coupling of two aryl radicals can lead to the formation of dibromobiphenyls.

Careful control of reaction conditions, particularly temperature and the rate of addition of the dihalide, is crucial to minimize these side reactions.

Conclusion

The formation of bromo(3-bromophenyl)magnesium is a nuanced process governed by a radical-based mechanism at the surface of magnesium metal. Achieving high selectivity for the mono-Grignard reagent from 1,3-dibromobenzene requires careful control over experimental parameters to favor a kinetically controlled reaction pathway. This guide provides the fundamental knowledge and practical considerations necessary for researchers to successfully synthesize and utilize this important bifunctional Grignard reagent in their synthetic endeavors. Further research into the precise kinetics and surface chemistry of this specific reaction would be beneficial for optimizing its industrial-scale production.

References

An In-depth Technical Guide on the Discovery and History of 3-Bromophenyl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organometallic chemistry revolutionized the field of organic synthesis, and at the forefront of this revolution stands the Grignard reagent. Named after its discoverer, Victor Grignard, these organomagnesium halides have become indispensable tools for the formation of carbon-carbon bonds.[1][2] This technical guide delves into the core of this discovery, with a specific focus on the history, synthesis, and fundamental applications of the 3-bromophenyl Grignard reagent, a key building block in the synthesis of complex organic molecules.

Historical Context: The Dawn of Grignard Reagents

The late 19th and early 20th centuries were a period of immense progress in organic chemistry. While organozinc compounds were known, their utility was often hampered by sluggish reactivity. The breakthrough came from the work of French chemist Philippe Barbier, who in 1899, conducted a reaction between methyl iodide, a ketone, and magnesium metal in a single pot to produce a tertiary alcohol.[3][4] This "Barbier reaction" laid the groundwork for what was to come.

It was Barbier's student, Victor Grignard, who meticulously investigated and optimized this reaction. In 1900, Grignard successfully prepared the organomagnesium reagent separately before adding it to the carbonyl compound, a crucial modification that significantly improved yields and reproducibility.[4][5] This two-step process, now universally known as the Grignard reaction, earned him the Nobel Prize in Chemistry in 1912, an honor he wished to have shared with his mentor, Barbier.[4][6] Grignard's Nobel lecture, "The Use of Organomagnesium Compounds in Preparative Organic Chemistry," detailed the broad scope and transformative power of his discovery.[6][7]

The general formula for a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen.[1] The discovery of aryl Grignard reagents, such as phenylmagnesium bromide, soon followed, opening up new avenues for the synthesis of a vast array of aromatic compounds.[8] The development of substituted aryl Grignard reagents, including the isomeric bromophenylmagnesium bromides, was a natural progression of this work, driven by the need for more complex and functionalized molecules.

While a definitive first synthesis of 3-bromophenylmagnesium bromide is not readily apparent in the early literature, its preparation follows the same fundamental principles established by Grignard for other aryl halides. The early 20th century saw a burgeoning of research into the reactivity of these new organometallic species, with pioneers like Henry Gilman making significant contributions to the understanding and application of Grignard reagents and other organometallics.[9]

Synthesis of 3-Bromophenylmagnesium Bromide: Foundational Protocols

The preparation of a Grignard reagent is a surface reaction that occurs on the magnesium metal.[10] Therefore, the activation of the magnesium surface is critical for the initiation of the reaction. The synthesis of 3-bromophenylmagnesium bromide is analogous to the well-documented preparation of phenylmagnesium bromide. The following table summarizes a typical, historically relevant protocol.

| Parameter | Value/Procedure | Reference |

| Reactants | 3-Bromobenzene, Magnesium turnings | [10][11] |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) | [10][11] |

| Initiation | A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface. | [11] |

| Procedure | A solution of 3-bromobenzene in the anhydrous solvent is added dropwise to a suspension of magnesium turnings in the same solvent under a dry, inert atmosphere (e.g., nitrogen or argon). | [11] |

| Reaction Conditions | The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The exothermic nature of the reaction often sustains the reflux once initiated. | [11] |

| Work-up | The resulting Grignard solution is typically used directly in subsequent reactions. For analysis or specific applications, it can be quenched with a proton source (e.g., dilute acid) to form bromobenzene. | [10] |

Key Experimental Protocols

The following sections provide detailed methodologies for the preparation of a Grignard reagent, based on historical procedures for analogous aryl Grignards.

General Preparation of an Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide)

This protocol is adapted from established procedures and is representative of the methods used in the early 20th century for the synthesis of aryl Grignard reagents.

Materials:

-

Magnesium turnings

-

Bromobenzene (or 3-bromobenzene)

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Round-bottom flask, reflux condenser, dropping funnel (all glassware must be oven-dried)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Place the magnesium turnings in the dry round-bottom flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish-black solution of the Grignard reagent is then cooled and used immediately for the next synthetic step.

Synthesis of Benzoic Acid via Carbonation of Phenylmagnesium Bromide

This reaction is a classic example of the nucleophilic character of Grignard reagents and was a common method for the preparation of carboxylic acids.

Materials:

-

Solution of phenylmagnesium bromide (prepared as in 3.1)

-

Dry ice (solid carbon dioxide)

-

Dilute hydrochloric acid

-

Diethyl ether

Procedure:

-

Crush a sufficient amount of dry ice and place it in a beaker.

-

Slowly pour the prepared Grignard solution over the crushed dry ice with stirring. A vigorous reaction will occur.

-

Allow the excess dry ice to sublime.

-

Add dilute hydrochloric acid to the residue to protonate the benzoate salt and dissolve any unreacted magnesium.

-

Extract the resulting benzoic acid into diethyl ether.

-

Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude benzoic acid.

-

The benzoic acid can be further purified by recrystallization.

Logical Relationships and Workflows

The discovery and development of Grignard reagents followed a logical progression from initial observation to widespread application.

The experimental workflow for the synthesis and subsequent reaction of a 3-bromophenyl Grignard reagent follows a clear, sequential path.

Conclusion

The discovery of the Grignard reaction marked a pivotal moment in the history of organic chemistry. The ability to easily generate a potent carbon nucleophile from an organic halide opened up a world of synthetic possibilities. While the specific historical details of the first synthesis of 3-bromophenylmagnesium bromide may be nestled within the broader explosion of research that followed Grignard's initial discovery, its preparation and reactivity follow the fundamental principles he established. This guide has provided an overview of the historical context, foundational experimental protocols, and logical workflows associated with this important class of organometallic reagents, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The enduring legacy of Grignard's work is a testament to the power of fundamental research to transform a scientific discipline.

References

- 1. byjus.com [byjus.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Barbier reaction - Wikipedia [en.wikipedia.org]

- 4. 100th Anniversary: Death of Philippe Barbier - ChemistryViews [chemistryviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nobelprize.org [nobelprize.org]

- 7. nobelprize.org [nobelprize.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organometallic Reagents: Grignard, Gilman and Organocopper - Organic Chemistry PDF Download [edurev.in]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

Theoretical Framework for the Structural Elucidation of Bromo(3-bromophenyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for studying the structure of bromo(3-bromophenyl)magnesium, a Grignard reagent of significant interest in organic synthesis. Due to the transient and complex nature of Grignard reagents in solution, a combination of computational and experimental techniques is essential for a thorough structural characterization. This document outlines the expected structural features, the influential Schlenk equilibrium, and the methodologies that would be employed for a detailed investigation.

Core Concepts: The Dynamic Structure of Grignard Reagents

Bromo(3-bromophenyl)magnesium, like other Grignard reagents, does not exist as a simple monomeric species in solution. Its structure is highly dependent on the solvent, concentration, and temperature. The magnesium center is typically coordinated by solvent molecules, most commonly ethers like diethyl ether or tetrahydrofuran (THF), resulting in a tetrahedral geometry.[1][2][3] The fundamental equilibrium that governs the composition of a Grignard reagent solution is the Schlenk equilibrium.[1]

The Schlenk Equilibrium

In solution, bromo(3-bromophenyl)magnesium is expected to exist in equilibrium with its corresponding diorganomagnesium compound (bis(3-bromophenyl)magnesium) and magnesium bromide.[1][2] This dynamic equilibrium, known as the Schlenk equilibrium, is a critical factor in understanding the reactivity and speciation of the Grignard reagent.

2 RMgX ⇌ MgR₂ + MgX₂[1]

The position of this equilibrium is influenced by several factors, including the solvent.[1] For instance, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide.[1][2]

References

Solubility of bromo(3-bromophenyl)magnesium: A Technical Guide for Researchers

An In-depth Analysis of Solvent Effects on a Key Grignard Reagent

This technical guide provides a comprehensive overview of the solubility of bromo(3-bromophenyl)magnesium, a critical Grignard reagent in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to aid in reaction optimization and process development.

Introduction: The Critical Role of Solvents in Grignard Chemistry

Grignard reagents, organomagnesium halides of the general formula R-Mg-X, are among the most versatile and widely used reagents in organic synthesis. Their utility stems from their potent nucleophilicity, enabling the formation of carbon-carbon bonds. The solubility and reactivity of Grignard reagents are intrinsically linked to the choice of solvent. Ethereal solvents, such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether (Et₂O), are paramount for the formation and stabilization of the Grignard reagent.[1][2] These solvents possess lone pairs of electrons on the oxygen atom that coordinate to the electron-deficient magnesium center, forming a stable complex.[3][4] This solvation is crucial for dissolving the organomagnesium species and maintaining its reactivity.

In contrast, non-coordinating solvents like hydrocarbons (e.g., toluene, heptane) are generally poor choices for the preparation and use of Grignard reagents due to their inability to stabilize the monomeric Grignard species, often leading to precipitation and reduced reactivity.[3]

The composition of a Grignard reagent in solution is more complex than the simple R-Mg-X formula suggests. It is governed by the Schlenk equilibrium, a disproportionation reaction that results in a mixture of the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂).[2][5] The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, concentration, and temperature. This dynamic equilibrium can impact the solubility and reactivity of the Grignard reagent.

This guide focuses specifically on bromo(3-bromophenyl)magnesium, providing available solubility data and outlining experimental procedures for its determination.

Quantitative Solubility Data

Direct, quantitative data on the maximum solubility of bromo(3-bromophenyl)magnesium across a range of solvents and temperatures is not extensively available in peer-reviewed literature. However, valuable insights can be gleaned from the concentrations of commercially available solutions and data for the closely related phenylmagnesium bromide. This information provides a strong indication of the practical solubility limits for this class of reagents.

| Solvent | bromo(3-bromophenyl)magnesium (Commercial Availability) | Phenylmagnesium Bromide (Commercial Availability) |

| Tetrahydrofuran (THF) | 0.5 M[6] | 1.0 M[7] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.5 M[6] | 2.9 M[7] |

| Diethyl Ether (Et₂O) | 0.5 M | 3.0 M[7] |

| Cyclopentyl Methyl Ether (CPME) | Data not available | 1.6 M |

| Toluene | Insoluble (as primary solvent)[3] | Insoluble (as primary solvent) |

| Heptane | Insoluble (as primary solvent)[3] | Insoluble (as primary solvent) |

Note: The concentrations of commercially available solutions represent stable formulations and not necessarily the absolute saturation point. It is plausible that higher concentrations could be achieved under specific laboratory conditions. The significantly higher concentrations achievable with phenylmagnesium bromide suggest that the solubility of bromo(3-bromophenyl)magnesium may also be higher than the commercially offered 0.5 M.

Experimental Protocols

The following protocols provide a framework for the preparation and determination of the solubility of bromo(3-bromophenyl)magnesium. These procedures are adapted from standard methods for Grignard reagent synthesis and titration.[1][7][8][9] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent by atmospheric moisture.[10][11][12][13]

Preparation of bromo(3-bromophenyl)magnesium

This protocol describes the synthesis of the Grignard reagent in a chosen ethereal solvent.

Materials:

-

Magnesium turnings

-

1,3-Dibromobenzene

-

Anhydrous solvent (THF, 2-MeTHF, Diethyl Ether, or CPME)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble the dry glassware (three-neck flask, reflux condenser, and dropping funnel) and flush the system with an inert gas.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of 1,3-dibromobenzene in the chosen anhydrous solvent in the dropping funnel.

-

Add a small portion of the 1,3-dibromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of gentle reflux indicate initiation.

-

Once the reaction has started, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting grey to brownish solution is the bromo(3-bromophenyl)magnesium reagent.

Determination of Solubility via Titration

To determine the concentration (and thus solubility) of the prepared Grignard reagent, a titration against a known standard is performed. The following is a common method using iodine.[1][8]

Materials:

-

Prepared solution of bromo(3-bromophenyl)magnesium

-

Anhydrous THF

-

Lithium chloride (LiCl), anhydrous

-

Iodine (I₂)

-

Dry glassware (vials, syringes)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.

-

Dissolve the iodine in 1.0 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the prepared bromo(3-bromophenyl)magnesium solution dropwise to the stirred iodine solution using a syringe.

-

The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.

-

Record the volume of the Grignard reagent added.

-

Repeat the titration for consistency.

-

Calculate the molarity of the Grignard reagent using the stoichiometry of the reaction (1 mole of Grignard reagent reacts with 1 mole of iodine).

To determine the maximum solubility at a given temperature, the Grignard reagent should be prepared in a manner to ensure a saturated solution (e.g., by starting with a minimal amount of solvent and adding more until all solid dissolves, or by allowing a concentrated solution to equilibrate with excess solid). The supernatant would then be carefully extracted and titrated.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the solubility and handling of bromo(3-bromophenyl)magnesium.

References

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Magnesium, bromo(3-bromophenyl)- | C6H4Br2Mg | CID 11529024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Bromophenylmagnesium Bromide

This technical guide provides a comprehensive overview of 3-bromophenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic characteristics, a robust experimental protocol for its preparation, and visualizations of the synthetic pathway and structural equilibrium.

Spectroscopic Data

Due to the reactive nature of Grignard reagents, obtaining and interpreting their spectroscopic data requires careful consideration of the solvent and the dynamic equilibrium present in solution. The following tables summarize the expected spectroscopic data for 3-bromophenylmagnesium bromide based on typical values for analogous aryl Grignard reagents and brominated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromophenylmagnesium Bromide in THF-d₈

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | t | 1H | H-5 |

| ~7.2 - 7.3 | m | 2H | H-4, H-6 |

| ~7.0 - 7.1 | t | 1H | H-2 |

Note: The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the MgBr group and the electron-withdrawing effect of the bromine atom. The solvent, typically THF or diethyl ether, will also show characteristic peaks.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromophenylmagnesium Bromide in THF-d₈

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-1 (ipso-carbon attached to MgBr) |

| ~135 | C-3 (carbon attached to Br) |

| ~130 | C-6 |

| ~128 | C-5 |

| ~125 | C-4 |

| ~120 | C-2 |

Note: The ipso-carbon attached to the magnesium experiences a significant downfield shift. The signals for the solvent (THF-d₈) will also be present in the spectrum.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-Bromophenylmagnesium Bromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretching |

| 1560 - 1600 | Strong | Aromatic C=C stretching |

| 1470 - 1490 | Strong | Aromatic C=C stretching |

| ~1050 | Medium | C-Br stretching |

| 700 - 900 | Strong | Aromatic C-H out-of-plane bending |

Note: The IR spectrum of a Grignard reagent solution will be dominated by the solvent peaks. The peaks listed are characteristic of the aryl Grignard moiety.

Mass Spectrometry (MS)

Direct mass spectrometric analysis of 3-bromophenylmagnesium bromide is generally not performed due to its high reactivity, non-volatility, and thermal instability. Analysis would typically be carried out on the derivatized products resulting from reactions with this Grignard reagent.

Experimental Protocols

Synthesis of 3-Bromophenylmagnesium Bromide

This protocol details the preparation of 3-bromophenylmagnesium bromide from 1,3-dibromobenzene and magnesium turnings. Strict anhydrous conditions are essential for the successful formation of the Grignard reagent.

Materials:

-

Magnesium turnings

-

1,3-Dibromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas. The three-necked flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a gas inlet.

-

Magnesium Activation: Place the magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed.

-

Initiation of Reaction: Add a small portion of a solution of 1,3-dibromobenzene in anhydrous ether/THF to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of 1,3-dibromobenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of 3-bromophenylmagnesium bromide is typically a cloudy grey or brownish color.

-

Quantification (Optional): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Visualizations

Workflow for the Synthesis of 3-Bromophenylmagnesium Bromide

The following diagram illustrates the key steps involved in the laboratory synthesis of 3-bromophenylmagnesium bromide.

Schlenk Equilibrium of 3-Bromophenylmagnesium Bromide

Grignard reagents exist in solution as a complex equilibrium of various species, known as the Schlenk equilibrium. This diagram shows the equilibrium between the monomeric Grignard reagent and its corresponding diorganomagnesium and magnesium dihalide species.

CAS number and IUPAC name for bromo(3-bromophenyl)magnesium

An In-Depth Technical Guide to Bromo(3-bromophenyl)magnesium for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on bromo(3-bromophenyl)magnesium, a Grignard reagent of significant interest in organic synthesis and drug development. The document details its chemical identity, physicochemical properties, and key experimental protocols, offering valuable insights for researchers and scientists.

Chemical Identification

Bromo(3-bromophenyl)magnesium, a member of the Grignard reagent family, is a potent nucleophile used to form carbon-carbon bonds.

| Identifier | Value |

| IUPAC Name | bromo(3-bromophenyl)magnesium |

| CAS Number | 111762-31-3[1][2] |

| Synonyms | 3-Bromophenylmagnesium bromide, m-bromophenylmagnesium bromide[1][2] |

Physicochemical Properties

The properties of bromo(3-bromophenyl)magnesium are summarized below. It is typically available as a solution in an ethereal solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂Mg | PubChem[1] |

| Molecular Weight | 260.21 g/mol | PubChem[1] |

| Appearance | Commercially available as a solution | Sigma-Aldrich |

| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) | General Knowledge |

| Sensitivity | Air and moisture sensitive | Thermo Fisher Scientific[3] |

Experimental Protocols

As a Grignard reagent, bromo(3-bromophenyl)magnesium is highly reactive and requires anhydrous conditions for successful use.

Synthesis of Bromo(3-bromophenyl)magnesium

The synthesis of Grignard reagents is a standard procedure in organic chemistry labs. The following is a general protocol for the preparation of bromo(3-bromophenyl)magnesium.

Materials:

-

Magnesium turnings

-

1,3-Dibromobenzene

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

All glassware must be oven-dried to remove any traces of water.

-

Place magnesium turnings in the flask under a nitrogen atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1,3-dibromobenzene in anhydrous THF in the dropping funnel.

-

Add a small amount of the 1,3-dibromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution begins to bubble.

-

Once the reaction has started, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture may be heated to reflux to ensure all the magnesium has reacted.

-

The resulting solution of bromo(3-bromophenyl)magnesium is then used in subsequent reactions.

Reaction with an Electrophile (e.g., Carbonyl Compound)

A common application of Grignard reagents is their reaction with carbonyl compounds to form alcohols.

Materials:

-

Solution of bromo(3-bromophenyl)magnesium

-

An electrophile (e.g., a ketone or aldehyde) dissolved in an anhydrous solvent

-

Aqueous acid solution (e.g., NH₄Cl or dilute HCl) for workup

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Add the solution of the electrophile dropwise to the stirred Grignard solution.

-

Allow the reaction to proceed to completion, which may require stirring at room temperature for a period.

-

Quench the reaction by slowly adding the aqueous acid solution.

-

Perform an extraction with an organic solvent to isolate the product.

-

Dry the organic layer, remove the solvent, and purify the product, typically by chromatography or recrystallization.

Logical Workflow for Grignard Reagent Synthesis and Reaction

The following diagram illustrates the general workflow for the preparation and subsequent reaction of a Grignard reagent like bromo(3-bromophenyl)magnesium.

Safety Information

Bromo(3-bromophenyl)magnesium is a reactive and hazardous substance. It is crucial to handle it with appropriate safety precautions.

-

Flammability: Grignard reagents are often dissolved in highly flammable ethers. Keep away from ignition sources.[3][4]

-

Reactivity: Reacts violently with water, releasing flammable gases.[3] It is also incompatible with protic solvents and many carbonyl-containing compounds.[5]

-

Health Hazards: Causes severe skin burns and eye damage.[5] May cause respiratory irritation.

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[4]

This guide is intended to provide a technical overview for professionals in research and drug development. For detailed safety protocols, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Magnesium, bromo(3-bromophenyl)- | C6H4Br2Mg | CID 11529024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromophenylmagnesium bromide, 0.50 M in THF | 111762-31-3 [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. aksci.com [aksci.com]

Preliminary Reactivity Studies of 3-Bromophenylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenylmagnesium bromide is a Grignard reagent, an organomagnesium compound that serves as a powerful nucleophile and a strong base in organic synthesis.[1] Its utility lies in the formation of new carbon-carbon bonds, a fundamental transformation in the construction of more complex molecules. This technical guide provides a comprehensive overview of the preliminary reactivity studies of 3-bromophenylmagnesium bromide, focusing on its preparation, and its application in cross-coupling reactions and additions to carbonyl compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to aid researchers in the effective use of this versatile reagent.

Data Presentation

The reactivity of 3-bromophenylmagnesium bromide has been evaluated in various synthetic transformations. The following tables summarize the quantitative data, including reaction yields and conditions, for key reaction types.

Table 1: Nickel-Catalyzed Kumada Cross-Coupling of Aryl Bromides with Grignard Reagents

| Entry | Aryl Bromide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromonaphthalene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | THF | -10 | 0.5 | 70 |

| 2 | 4-Bromoanisole | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | THF | -10 | 0.5 | 90 |

| 3 | 4-Bromobenzonitrile | PhMgBr | Immobilized Ni(II) (0.5) | THF | 10 | 6 | 94 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PhMgBr | Immobilized Ni(II) (0.5) | THF | 90 | 6 | 89 |

| 5 | 2-Bromopyridine | PhMgBr | Immobilized Ni(II) (0.5) | THF | 90 | 6 | 97 |

Data compiled from various sources, including a study on ligand-free nickel-catalyzed Kumada couplings and another on immobilized nickel catalysts.[2][3]

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of Aryl Bromides with Organozinc Reagents

| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos | THF | rt | 3 | 92 |

| 2 | 2-Bromoanisole | i-PrZnBr | Pd(OAc)₂ (1) | CPhos | THF | rt | 3 | 85 |

| 3 | 4-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos | THF/Toluene | rt | 3 | 95 |

| 4 | 4-Bromoacetophenone | i-PrZnBr | Pd(OAc)₂ (1) | CPhos | THF/Toluene | rt | 3 | 91 |

Yields reported for the coupling of various aryl bromides with a secondary alkylzinc reagent, demonstrating the efficiency of the CPhos ligand.[4]

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Et₃N | 50 | 12 | 98 | | 2 | Bromobenzene | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 100 | 24 | 56 | | 3 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 100 | 24 | 85 | | 4 | 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 100 | 24 | 82 | | 5 | 4-Bromonitrobenzene | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 100 | 24 | 78 |

Data from a study utilizing a heterogeneous nanosized MCM-41 anchored palladium catalyst.[5]

Table 4: Reaction of Phenylmagnesium Bromide with Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzophenone | Triphenylmethanol | 45-50 (recrystallized) |

| 2 | Benzaldehyde | Diphenylmethanol | Not specified |

| 3 | Methyl Benzoate | Triphenylmethanol | Not specified |

| 4 | Carbon Dioxide | Benzoic Acid | Not specified |

Yields for the reaction with benzophenone can vary, with crude yields being higher.[6][7] The reaction with benzaldehyde and methyl benzoate also leads to the corresponding alcohols.[8]

Experimental Protocols

Detailed methodologies for the preparation of 3-bromophenylmagnesium bromide and its subsequent reactions are provided below. It is crucial that all glassware is rigorously dried, and anhydrous solvents are used throughout the procedures to prevent quenching of the Grignard reagent.[9]

Preparation of 3-Bromophenylmagnesium Bromide (General Procedure)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot to prevent moisture contamination.

-

Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 3-bromobenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and transferred to the dropping funnel.

-

Initiation: A small portion of the 3-bromobenzene solution is added to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.[1]

-

Addition: The remaining 3-bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting dark, cloudy solution of 3-bromophenylmagnesium bromide is used immediately in subsequent reactions.

Kumada Cross-Coupling Reaction

-

Catalyst and Substrate: A reaction flask is charged with the nickel or palladium catalyst (e.g., NiCl₂(PPh₃)₂) and the aryl or vinyl halide.

-

Solvent: Anhydrous THF or diethyl ether is added to the flask.

-

Grignard Addition: The freshly prepared solution of 3-bromophenylmagnesium bromide is added to the reaction mixture, typically at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reaction with a Ketone (e.g., Benzophenone)

-

Substrate Solution: A solution of benzophenone (1 equivalent) in anhydrous diethyl ether or THF is prepared in a separate flask.

-

Grignard Addition: The solution of 3-bromophenylmagnesium bromide (1.1 equivalents) is added dropwise to the benzophenone solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting crude product, 3-bromotriphenylmethanol, is purified by column chromatography or recrystallization.[7]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative reaction pathway.

Caption: Workflow for the preparation of 3-bromophenylmagnesium bromide.

Caption: General workflow for a Kumada cross-coupling reaction.

Caption: Pathway for the reaction of a Grignard reagent with a ketone.

Conclusion

3-Bromophenylmagnesium bromide is a valuable reagent in organic synthesis, enabling the formation of carbon-carbon bonds through various reactions. This guide has provided a detailed overview of its preparation and reactivity in Kumada, Negishi, and Sonogashira cross-coupling reactions, as well as its addition to carbonyl compounds. The presented quantitative data, experimental protocols, and reaction pathway diagrams offer a solid foundation for researchers to effectively utilize this Grignard reagent in their synthetic endeavors, particularly in the fields of materials science and drug development where the construction of complex aryl structures is paramount. Further research into expanding the scope of its reactivity and optimizing reaction conditions will continue to enhance its utility in modern organic chemistry.

References

- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. doubtnut.com [doubtnut.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Note and Protocol: Preparation of 3-Bromophenylmagnesium Bromide in Tetrahydrofuran (THF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of 3-bromophenylmagnesium bromide, a common Grignard reagent, in tetrahydrofuran (THF). The synthesis involves the reaction of 3-bromoanisole with magnesium turnings. The anisole starting material is used as a proxy for 3-bromophenol, as the acidic proton of the hydroxyl group in 3-bromophenol is incompatible with the basic nature of the Grignard reagent. If starting from 3-bromophenol, protection of the hydroxyl group (e.g., as a methoxy or other ether) is a necessary prerequisite. This protocol is based on established methods for the preparation of aryl Grignard reagents.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the preparation of an aryl Grignard reagent, adapted for the synthesis of 3-bromophenylmagnesium bromide from 3-bromoanisole.

| Parameter | Value | Notes |

| Reagents | ||

| Magnesium Turnings | 1.05 - 1.2 equivalents | Should be activated and dry. |

| 3-Bromoanisole | 1.0 equivalent | Must be anhydrous. |

| Anhydrous THF | Sufficient to make a 0.5 - 1.0 M solution | Anhydrous solvent is critical for success.[3][4] |

| Initiator (Optional) | ||

| Iodine (I₂) | 1-2 small crystals | Used to activate the magnesium surface.[5] |

| 1,2-Dibromoethane | A few drops | Reacts with magnesium to expose a fresh surface.[6][7] |

| Reaction Conditions | ||

| Initial Temperature | Room Temperature | |

| Reaction Temperature | Gentle reflux (exothermic) | The reaction is typically exothermic and may not require external heating initially.[5] |

| Post-Addition Temperature | 50 °C or reflux | To ensure complete reaction.[6] |

| Reaction Time | 1 - 3 hours | Varies based on scale and reaction progress.[8] |

| Concentration | ||

| Final Concentration | ~1.0 M | A common concentration for laboratory use.[6] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 3-bromophenylmagnesium bromide from 3-bromoanisole in THF.

Materials:

-

Magnesium (Mg) turnings

-

3-Bromoanisole

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂) crystal or 1,2-dibromoethane (initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

Procedure:

-

Glassware and Reagent Preparation:

-

All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[7] Grignard reagents are highly sensitive to moisture.[3]

-

Magnesium turnings should be placed in the reaction flask and gently heated under vacuum or with a heat gun while flushing with inert gas to activate the surface. Allow to cool to room temperature under the inert atmosphere.

-

Ensure that the 3-bromoanisole and THF are anhydrous.

-

-

Reaction Setup:

-

Assemble the dry three-neck flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), a dropping funnel, and a rubber septum for the inert gas inlet.

-

Place the activated magnesium turnings (1.05 equivalents) into the reaction flask.

-

-

Initiation of the Grignard Reaction:

-

Prepare a solution of 3-bromoanisole (1.0 equivalent) in a portion of the total anhydrous THF in the dropping funnel.

-

Add a small amount of the 3-bromoanisole solution to the magnesium turnings, just enough to cover them.[7]

-

If the reaction does not start spontaneously (indicated by gentle bubbling or a cloudy appearance), add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5][6][7] The appearance of a grayish or brownish color and gentle reflux of the solvent indicates successful initiation.[5][7]

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, add the remaining solution of 3-bromoanisole in THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] The reaction is exothermic. If the reaction becomes too vigorous, the addition rate should be slowed, and if necessary, the flask can be cooled in a water bath.

-

After the addition is complete, the reaction mixture is typically stirred and may be gently heated to 50 °C or reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[6][8] The final solution should appear as a cloudy, grayish-brown mixture.

-

-

Storage and Use:

-

The prepared 3-bromophenylmagnesium bromide solution should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container. The concentration of the Grignard reagent can be determined by titration before use.

-

Visualizations

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of 3-bromophenylmagnesium bromide.

Experimental Workflow

Caption: Workflow for the preparation of 3-bromophenylmagnesium bromide.

References

Application Notes and Protocols for the Use of Bromo(3-bromophenyl)magnesium in Kumada Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kumada cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium.[1] This methodology is particularly valuable in the synthesis of biaryls and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2] This document provides detailed application notes and protocols for the use of a specific Grignard reagent, bromo(3-bromophenyl)magnesium, in Kumada cross-coupling reactions. This reagent is a key building block for the synthesis of m-terphenyls and other complex aromatic structures.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Kumada coupling reaction generally involves the oxidative addition of an organic halide to a low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst.[1]

Nickel-Catalyzed Kumada Coupling Mechanism

Nickel-based catalysts are frequently employed for their high reactivity and cost-effectiveness in Kumada couplings.[1] The generally accepted mechanism for nickel catalysis is illustrated below.

Caption: Generalized catalytic cycle for a nickel-catalyzed Kumada cross-coupling reaction.

Application: Synthesis of m-Terphenyl Scaffolds

Bromo(3-bromophenyl)magnesium is an ideal starting material for the synthesis of m-terphenyl derivatives. A sequential Kumada cross-coupling strategy can be employed, where each bromine atom is substituted in a stepwise manner with different aryl groups, allowing for the construction of unsymmetrical terphenyls.

References

Application of 3-Bromophenylmagnesium Bromide in the Synthesis of Diaryl Carbinol Pharmaceutical Intermediates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details the application of 3-bromophenylmagnesium bromide, a crucial Grignard reagent, in the synthesis of diaryl carbinol scaffolds. These structures are pivotal intermediates in the development of various pharmaceutical agents. A detailed protocol for the synthesis of (3-bromophenyl)(phenyl)methanol is provided, including reaction parameters, work-up procedures, and purification methods. This application note serves as a practical guide for chemists in a research and development setting, offering a reproducible method for the gram-scale synthesis of this valuable pharmaceutical building block.

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds.[1] 3-Bromophenylmagnesium bromide is a specific Grignard reagent that acts as a nucleophilic 3-bromophenyl anion equivalent. This allows for the introduction of a 3-bromophenyl group into a target molecule, a common moiety in a range of biologically active compounds. The bromine atom serves as a handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in medicinal chemistry. One of the most fundamental and widely used applications of Grignard reagents is their addition to carbonyl compounds to form alcohols.[2] The reaction of 3-bromophenylmagnesium bromide with an aldehyde, such as benzaldehyde, yields a diaryl carbinol. This structural motif is present in numerous pharmaceutical compounds, including antihistamines, anticholinergics, and antipsychotics.

Key Application: Synthesis of (3-Bromophenyl)(phenyl)methanol

The synthesis of (3-bromophenyl)(phenyl)methanol serves as a prime example of the utility of 3-bromophenylmagnesium bromide in generating pharmaceutical intermediates. This diaryl carbinol can be further elaborated to access a variety of drug candidates. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of benzaldehyde.

A general workflow for this synthesis involves two main stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde, followed by an aqueous work-up to yield the final alcohol product. Strict anhydrous conditions are paramount for the success of the Grignard reaction, as any trace of water will protonate and quench the highly basic Grignard reagent.[2][3]

Experimental Protocols

Part 1: Preparation of 3-Bromophenylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in-situ preparation of 3-bromophenylmagnesium bromide from 3-bromoanisole and magnesium turnings in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

3-Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

All glassware must be scrupulously dried in an oven overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.[3]

-

Place magnesium turnings (1.0 equiv.) and a magnetic stir bar into the three-necked flask.

-

Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.

-